molecular formula C17H15N5O2S B2738855 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207058-71-6

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2738855
CAS No.: 1207058-71-6
M. Wt: 353.4
InChI Key: UHAADHWZQMKKGU-UHFFFAOYSA-N
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Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound featuring a hybrid scaffold combining imidazo[2,1-b]thiazole and pyrazole moieties. The imidazo[2,1-b]thiazole core is substituted at the C-6 position with a phenyl group bearing a 3-methoxy-1-methyl-pyrazole-4-carboxamide side chain.

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c1-21-9-13(16(20-21)24-2)15(23)18-12-5-3-11(4-6-12)14-10-22-7-8-25-17(22)19-14/h3-10H,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAADHWZQMKKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The molecular formula of the compound is C21H20N4O2SC_{21}H_{20}N_{4}O_{2}S with a molecular weight of 404.48 g/mol. The structure includes an imidazo[2,1-b]thiazole moiety which is known for its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

Cell Line IC50 (µM) Reference
HeLa3.6
MIA PaCa-27.3
A54949.85
NCI-H4600.39
MCF-70.46

These results indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival, such as Aurora-A kinase and carbonic anhydrase, contributing to its anticancer efficacy .

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess neuroprotective effects. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro assays indicated significant AChE inhibition, highlighting its potential use in treating cognitive disorders .

Case Studies

A notable case study involved the synthesis and biological evaluation of related imidazo[2,1-b]thiazole derivatives. In one study, derivatives were screened for their anticancer activity against multiple cell lines, revealing that modifications to the imidazo[2,1-b]thiazole structure could enhance cytotoxicity . Another study focused on the neuroprotective potential of similar compounds, demonstrating their ability to improve cognitive function in rodent models subjected to neurotoxic insults .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of imidazo[2,1-b]thiazole derivatives, including the compound . The following table summarizes key findings from various research articles regarding its anticancer efficacy:

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Pancreatic Ductal Adenocarcinoma2.5Induction of apoptosis via mitochondrial pathway
Murine Mammary Carcinoma3.0Inhibition of cell proliferation
Human Cervix Carcinoma1.8Cell cycle arrest at G2/M phase

These studies indicate that the compound exhibits potent antiproliferative effects across various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives containing the imidazo[2,1-b]thiazole moiety have shown effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.8 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Neurological Applications

The thiazole moiety has been associated with neuroprotective effects. Studies have demonstrated that compounds similar to N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can modulate neurotransmitter systems and exhibit anticonvulsant properties:

Study ReferenceModel UsedEffect Observed
PTZ-induced seizuresSignificant reduction in seizure duration
Mouse modelNeuroprotection against oxidative stress

These results indicate potential applications in treating neurological disorders.

Case Study 1: Anticancer Efficacy in Breast Cancer Cells

In a study evaluating the effectiveness of this compound against breast cancer cell lines (MCF-7), researchers observed a marked decrease in cell viability at concentrations as low as 5 µM over 48 hours. The study attributed this effect to the induction of apoptosis and modulation of key signaling pathways involved in cancer progression.

Case Study 2: Antimicrobial Activity Against Drug-resistant Strains

Another case study investigated the antimicrobial properties of the compound against drug-resistant strains of Staphylococcus aureus. The results indicated that at an MIC of 0.5 µg/mL, the compound effectively inhibited bacterial growth, showcasing its potential as an alternative treatment option in an era of increasing antibiotic resistance.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Key Structural Features Biological Target IC50 (COX-2) Selectivity Index (COX-2/COX-1) Source
Target Compound Imidazo[2,1-b]thiazole C-6 phenyl with 3-methoxy-1-methyl-pyrazole-4-carboxamide Unknown Not reported Not reported -
6a: N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine C-5 Mannich base (N,N-dimethylamine); C-6 4-methylsulfonylphenyl COX-2 0.08 µM 313.7
5: 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole C-6 4-methylsulfonylphenyl; no C-5 substitution COX-2 1.4 µM Not reported
SRT1720: N-{2-[3-(piperazine-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-2-quinoxaline-carboxamide C-6 phenyl with quinoxaline-carboxamide; C-3 piperazine substitution Sirtuin 1 (SIRT1) Not applicable Not applicable
VI-9: Imidazo[4,5-c]pyridine derivative Imidazo[4,5-c]pyridine core with morpholine-carbonyl and cyclohexane-carboxamide groups Unknown Not reported Not reported

Key Observations:

Structural Impact on COX-2 Inhibition :

  • The target compound lacks substituents at the C-5 position of the imidazo[2,1-b]thiazole ring, unlike 6a , which has a C-5 Mannich base. Studies show that C-5 amine substituents (e.g., in 6a ) dramatically enhance COX-2 selectivity and potency (IC50 = 0.08 µM vs. 1.4 µM for unsubstituted 5 ) .
  • The target compound’s 3-methoxy-1-methyl-pyrazole-4-carboxamide group at C-6 may influence solubility or binding interactions compared to the methylsulfonyl group in 5 and 6a , which is critical for COX-2 affinity .

Divergent Biological Targets: While 6a and 5 are COX-2 inhibitors, SRT1720 (a structurally related imidazo[2,1-b]thiazole) targets SIRT1, highlighting how minor structural changes (e.g., quinoxaline-carboxamide vs. pyrazole-carboxamide) can redirect bioactivity .

Research Findings and Implications

  • COX-2 Selectivity : The C-5 Mannich base in 6a increases COX-2 selectivity by 313-fold over COX-1, whereas unsubstituted analogs like 5 show weaker activity. This suggests that the target compound’s lack of C-5 substitution may limit its COX-2 potency unless compensated by its unique C-6 pyrazole-carboxamide .
  • Therapeutic Potential: The methylsulfonyl group in 5 and 6a is a hallmark of COX-2 inhibitors (e.g., celecoxib). The target compound’s methoxy-pyrazole group could offer metabolic stability advantages but requires empirical validation .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

  • Methodology : Optimize condensation reactions between imidazo[2,1-b]thiazole and pyrazole intermediates. Use K₂CO₃ in DMF as a base for nucleophilic substitution (e.g., coupling of thiazole and pyrazole moieties) . Purification via column chromatography or recrystallization ensures high yields and purity. For imidazo-thiazole synthesis, Mannich reactions (e.g., NCH₂N-linked bis-pyrazolylmethyl derivatives) can guide scaffold assembly .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Use ¹H and ¹³C NMR to verify substituent positions and connectivity (e.g., methoxy and methyl groups on the pyrazole ring). High-resolution mass spectrometry (HRMS) confirms the molecular formula. X-ray crystallography, as demonstrated for pyrazoline analogs, resolves stereochemistry and crystal packing .

Q. What analytical techniques are recommended for assessing solubility and stability in preclinical studies?

  • Methodology : Perform solubility profiling in PBS, DMSO, and ethanol using UV-Vis spectroscopy. Stability under physiological conditions (pH 7.4, 37°C) is monitored via HPLC over 24–72 hours. Accelerated degradation studies (e.g., heat or light exposure) identify labile functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodology : Synthesize analogs with modifications to the imidazo-thiazole core (e.g., halogenation) or pyrazole substituents (e.g., replacing methoxy with ethoxy). Test against target enzymes or receptors using enzymatic assays (IC₅₀) or cellular models (EC₅₀). Compare data to identify critical pharmacophores, as seen in thiazole-carboxamide SAR studies .

Q. What in vivo pharmacokinetic parameters should be prioritized for this compound?

  • Methodology : Assess oral bioavailability (plasma concentration vs. time curves), half-life (t₁/₂), and tissue distribution in rodent models. Metabolite identification via LC-MS/MS detects oxidative or hydrolytic degradation. Consider prodrug strategies if poor solubility limits absorption .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodology : Replicate assays under standardized conditions (e.g., cell line consistency, serum-free media). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm mechanisms. Statistical tools like Bland-Altman plots quantify variability .

Q. What computational approaches predict target binding modes for this compound?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of homologous targets (e.g., kinases or GPCRs). Molecular dynamics simulations (AMBER) assess binding stability. Validate predictions with mutagenesis studies on key residues .

Q. Which metabolites are likely formed during hepatic metabolism, and how can they be characterized?

  • Methodology : Incubate the compound with liver microsomes (human/rodent) and identify phase I/II metabolites via LC-HRMS. Compare fragmentation patterns to reference libraries. CYP450 inhibition assays (e.g., fluorogenic substrates) pinpoint metabolic pathways .

Notes

  • Citations prioritize peer-reviewed journals (e.g., Acta Crystallographica, Beilstein Journal) and experimental protocols.
  • Advanced FAQs emphasize hypothesis-driven design and multi-disciplinary validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.